molecular formula C11H17NO3 B2967703 Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 1523618-31-6

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B2967703
CAS No.: 1523618-31-6
M. Wt: 211.261
InChI Key: FBONPFZMFQDEFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate is a chemical compound with the formula C11H17NO3 . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-8H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.26 . It is recommended to be stored in a dry place at room temperature .

Scientific Research Applications

1. Efficient Synthesis Routes

The compound has been a subject of interest for its efficient synthesis routes. An example is the scalable synthesis of an enantiomerically pure derivative, highlighting significant improvements over original routes, particularly in epimerization and hydrolysis steps, aiding in avoiding tedious purification processes (Maton et al., 2010).

2. Scaffold for Substituted Piperidines

It serves as a new scaffold for the preparation of substituted piperidines, demonstrated in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate (Harmsen et al., 2011).

3. Basis for Piperidine Derivatives

The compound is instrumental in synthesizing piperidine derivatives fused to a tetrahydrofuran ring, showing versatility in chemical transformations and potential for varied chemical space exploration (Moskalenko & Boev, 2014).

4. Novel Compound Synthesis

Efficient and scalable synthetic routes for related compounds demonstrate its utility in accessing chemical spaces complementary to piperidine ring systems, showing its role in diversifying chemical compound libraries (Meyers et al., 2009).

5. Glutamic Acid Analogue Synthesis

The compound has been used in the synthesis of glutamic acid analogues, indicating its application in creating amino acid derivatives and peptidomimetics (Hart & Rapoport, 1999).

6. Molecular Structure Studies

Research on related bicyclic amino acid esters, characterized through spectroscopy and crystallography, sheds light on the compound's structural complexity and potential for diverse molecular interactions (Moriguchi et al., 2014).

7. Constrained Peptidomimetic Synthesis

Its derivatives have been synthesized as rigid dipeptide mimetics, useful in structure-activity studies in peptide-based drug discovery, demonstrating its role in medicinal chemistry (Mandal et al., 2005).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBONPFZMFQDEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.